molecular formula C28H29N3O4S B2451947 4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline CAS No. 866871-58-1

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline

Cat. No. B2451947
M. Wt: 503.62
InChI Key: XPXJJUXISXJQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline”, a similar compound, “4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one” was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Anticancer Properties

A study demonstrated the synthesis and evaluation of novel quinoline derivatives, revealing pronounced cancer cell growth inhibitory effects in in vitro studies on human tumor cell lines. These findings suggest the potential of such compounds, closely related to 4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline, in developing anticancer therapies (Korcz et al., 2018).

Fluorescent Probes

Research on 2-(1-benzofuran-2-yl)-4-(1,3 benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinoline derivatives, which share a structural motif with the compound , highlighted their potential as blue-green fluorescent probes. This study contributes to the development of new fluorescent materials for various applications, including biological imaging (Bodke et al., 2013).

Antimalarial and Antiviral Research

A theoretical investigation into antimalarial sulfonamides, including compounds with a quinoline moiety, suggested potential applications in treating COVID-19. The study emphasizes the importance of the quinoline structure in medicinal chemistry, especially for antimalarial and possibly antiviral therapies (Fahim & Ismael, 2021).

Leukotriene Synthesis Inhibition

The synthesis and evaluation of quinoline derivatives for inhibiting leukotriene synthesis were reported, indicating their potential in treating inflammatory conditions. Such studies underline the broader pharmacological applications of quinoline derivatives in managing diseases associated with inflammation (Hutchinson et al., 2009).

Antioxidant and Antibacterial Activities

Synthesis and activity studies of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, closely related to the compound of interest, showed significant antioxidant and antibacterial properties. This research contributes to the search for new antimicrobial and antioxidant agents (Shankerrao et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-benzylpiperazin-1-yl)-6,7-dimethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4S/c1-34-25-17-23-24(18-26(25)35-2)29-19-27(36(32,33)22-11-7-4-8-12-22)28(23)31-15-13-30(14-16-31)20-21-9-5-3-6-10-21/h3-12,17-19H,13-16,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXJJUXISXJQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzylpiperazin-1-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.